molecular formula C8H14O6 B121065 Diethyl L-tartrate CAS No. 87-91-2

Diethyl L-tartrate

Cat. No.: B121065
CAS No.: 87-91-2
M. Wt: 206.19 g/mol
InChI Key: YSAVZVORKRDODB-PHDIDXHHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl L-tartrate can be synthesized through the esterification of L-tartaric acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing L-tartaric acid with ethanol and a small amount of sulfuric acid as a catalyst. The reaction mixture is then neutralized, and the product is extracted and purified .

Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of natural tartaric acid derived from wine-making by-products. The process involves the reaction of tartaric acid with ethanol under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

diethyl (2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAVZVORKRDODB-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052597
Record name Diethyl L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless viscous liquid with very faint winey odour
Record name Diethyl tartrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble to insoluble in water; miscible in oil and alcohol
Record name Diethyl tartrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.203-1.210 (20°)
Record name Diethyl tartrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

87-91-2
Record name Diethyl tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQ72CPY58Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of diethyl L-tartrate?

A1: The molecular formula of this compound is C8H14O6, and its molecular weight is 206.18 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide valuable information about the structure and purity of the compound. []
  • Fourier Transform Infrared (FTIR) Spectroscopy: This technique helps identify functional groups present in the molecule. []
  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. []

Q3: What are the notable catalytic properties of this compound?

A3: this compound is often employed as a chiral ligand in various asymmetric catalytic reactions. Its key catalytic properties include:

  • Chirality: Its inherent chirality enables the synthesis of enantiomerically enriched compounds. [, , , , , , , , , , , , ]
  • Coordination ability: The presence of multiple oxygen atoms allows it to effectively coordinate with metal centers, forming chiral catalysts. [, , ]

Q4: Can you provide some examples of reactions where this compound is used as a chiral catalyst?

A4: this compound is utilized in a variety of asymmetric reactions, including:

  • Enantioselective addition of diethylzinc to aldehydes: This reaction leads to the formation of chiral alcohols, which are valuable building blocks for various natural products and pharmaceuticals. []
  • Sharpless asymmetric dihydroxylation: This reaction allows for the enantioselective synthesis of vicinal diols from alkenes. []
  • Asymmetric α-hydroxylation of β-dicarbonyl compounds: This reaction produces chiral α-hydroxy carbonyl compounds, which are important intermediates in organic synthesis. []

Q5: How do structural modifications of this compound affect its activity and properties?

A5: Modifying this compound's structure can significantly impact its properties. For example:

  • Ester group variation: Changing the ester groups (e.g., to diisopropyl or di-n-butyl) can influence its solubility, hydrogen bonding ability, and consequently, its performance as a chiral additive in polymerization reactions. []
  • Hydroxyl group derivatization: Converting the hydroxyl groups to esters or ethers can alter the compound's coordination ability and its efficacy as a chiral ligand in asymmetric catalysis. [, ]

Q6: What are the applications of this compound in polymer chemistry?

A6: this compound has been investigated for its ability to induce chirality in polymers:

  • Syndiotactic-specific radical polymerization: When used as an additive in radical polymerization of N,N-dimethylacrylamide, it promotes the formation of polymers with a specific stereochemical arrangement (syndiotactic). This control over polymer tacticity can lead to materials with unique properties. []
  • Synthesis of optically active polyurethanes: this compound can be used as a monomer in the synthesis of polyurethanes, introducing chirality into the polymer backbone. [, ]

Q7: How is this compound used in the total synthesis of natural products?

A7: this compound serves as a valuable chiral starting material for synthesizing complex natural products due to its readily available enantiopure form. Examples include:

  • (-)-Ichthyothereol and its acetate: These compounds, isolated from plants, exhibit biological activity. This compound provided the chiral centers for their first total synthesis. []
  • Broussonetine F: This natural product with potential therapeutic applications was synthesized using this compound, showcasing its utility in constructing complex molecules. []
  • Myriocin: This immunosuppressant was synthesized using a this compound derivative and a Rh(II)-catalyzed C-H amination, highlighting its versatility in synthetic strategies. []
  • Lycopodium alkaloids: Three alkaloids were synthesized using this compound, showcasing its utility in building complex ring systems. []
  • Paecilomycin F: This antiplasmodial compound was synthesized using this compound, demonstrating its effectiveness in constructing macrocyclic lactones. []

Q8: Are there any other noteworthy applications of this compound?

A8: Besides its use as a chiral building block and catalyst, this compound has been explored for other applications:

  • Formation of antimicrobial hydrogels: this compound can act as a crosslinking agent for polyallylamine, creating hydrogels with antimicrobial properties. []
  • Chiral stationary phases in HPLC: Derivatives of this compound have been used to develop chiral stationary phases for high-performance liquid chromatography (HPLC), enabling the separation of enantiomers. []

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